

An In-depth Technical Guide to the Covalent Inhibition of Deubiquitinases by EOAI3402143

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Compound of Interest

Compound Name: EOAI3402143

Cat. No.: B607332

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Abstract

EOAI3402143, also known as G9, is a potent, cell-permeable covalent inhibitor of deubiquitinating enzymes (DUBs), primarily targeting Ubiquitin Specific Peptidases (USPs) 9X, 24, and 5. As a derivative of WP1130, **EOAI3402143** exhibits improved aqueous solubility and enhanced cellular activity, positioning it as a valuable tool for investigating the roles of these DUBs in cellular processes and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of **EOAI3402143**, including its mechanism of covalent inhibition, quantitative activity data, detailed experimental protocols for its use in vitro and in vivo, and a visual representation of the key signaling pathways it modulates.

Introduction

Deubiquitinating enzymes are critical regulators of protein stability and function, playing pivotal roles in a myriad of cellular pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. **EOAI3402143** has emerged as a significant small molecule inhibitor for studying and targeting USP9X, USP24, and USP5. These enzymes are involved in critical cancer-related pathways such as the Hippo, Notch, and Wnt/ β -catenin signaling cascades. This guide aims to provide researchers with the essential technical details to effectively utilize **EOAI3402143** in their studies.

Mechanism of Covalent Inhibition

EOAI3402143 functions as a covalent inhibitor, a mechanism that involves the formation of a stable, covalent bond with its target enzyme. This irreversible or slowly reversible inhibition offers the advantage of prolonged target engagement and potent biological effects.

The Electrophilic Warhead

The chemical structure of **EOAI3402143** features an α,β -unsaturated carbonyl group, which acts as an electrophilic "warhead".^{[1][2][3]} This functional group is susceptible to nucleophilic attack by the thiol group of cysteine residues.^{[1][4][5]}

Reaction with the Catalytic Cysteine

The catalytic activity of cysteine proteases, including the USP family of DUBs, relies on a catalytic triad or dyad of amino acids in the active site, which always includes a highly reactive cysteine residue.^{[6][7][8][9]} The thiol group of this cysteine is the primary nucleophile in the deubiquitination reaction. **EOAI3402143**'s α,β -unsaturated carbonyl moiety undergoes a Michael addition reaction with the active site cysteine of its target DUBs (USP9X, USP24, and USP5), forming a stable covalent adduct.^{[1][10]} This covalent modification effectively and irreversibly blocks the enzyme's catalytic activity. While the specific cysteine residue has not been explicitly identified for **EOAI3402143**, it is widely understood to be the catalytic cysteine within the enzyme's active site.^[11]

Caption: Covalent inhibition mechanism of **EOAI3402143**.

Quantitative Data

The following tables summarize the available quantitative data for **EOAI3402143**, providing a basis for experimental design.

Table 1: In Vitro Inhibitory Activity

Target	IC50	Assay Type	Reference
USP9X (catalytic domain)	1.6 μ M	Enzymatic Assay	[12]
A375 Melanoma Cells (vemurafenib-sensitive)	1 μ M	Cell Growth Assay	[12]
A375 Melanoma Cells (vemurafenib-resistant)	1 μ M	Cell Growth Assay	[12]

Table 2: Cellular and In Vivo Experimental Concentrations

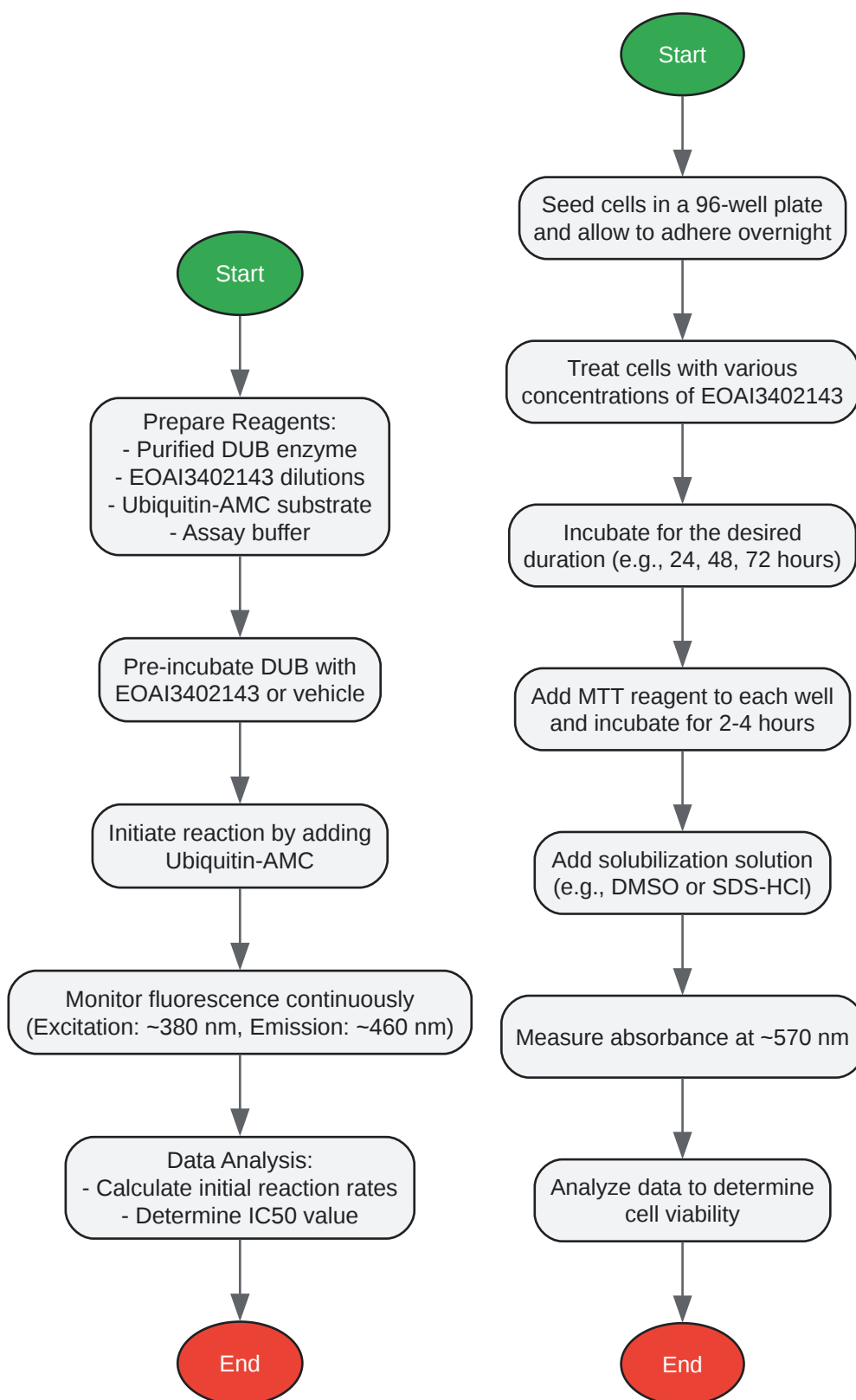
Application	Cell Line(s)	Concentration/ Dosage	Effect	Reference
Cell Survival Suppression	UM-2, UM-6, UM-16, UM-76	1-5 μ M	Dose-dependent suppression	[13][14]
3D Colony Growth Inhibition	UM-2	600 nM	Complete suppression	[14]
DUB Inhibition in Cells	MM.1S Multiple Myeloma	5 μ M	Inhibition of USP9X, USP24, USP5	[12]
In Vivo Tumor Regression	MM.1S and A375 Xenografts	15 mg/kg	Reduced tumor volume	[12][13]

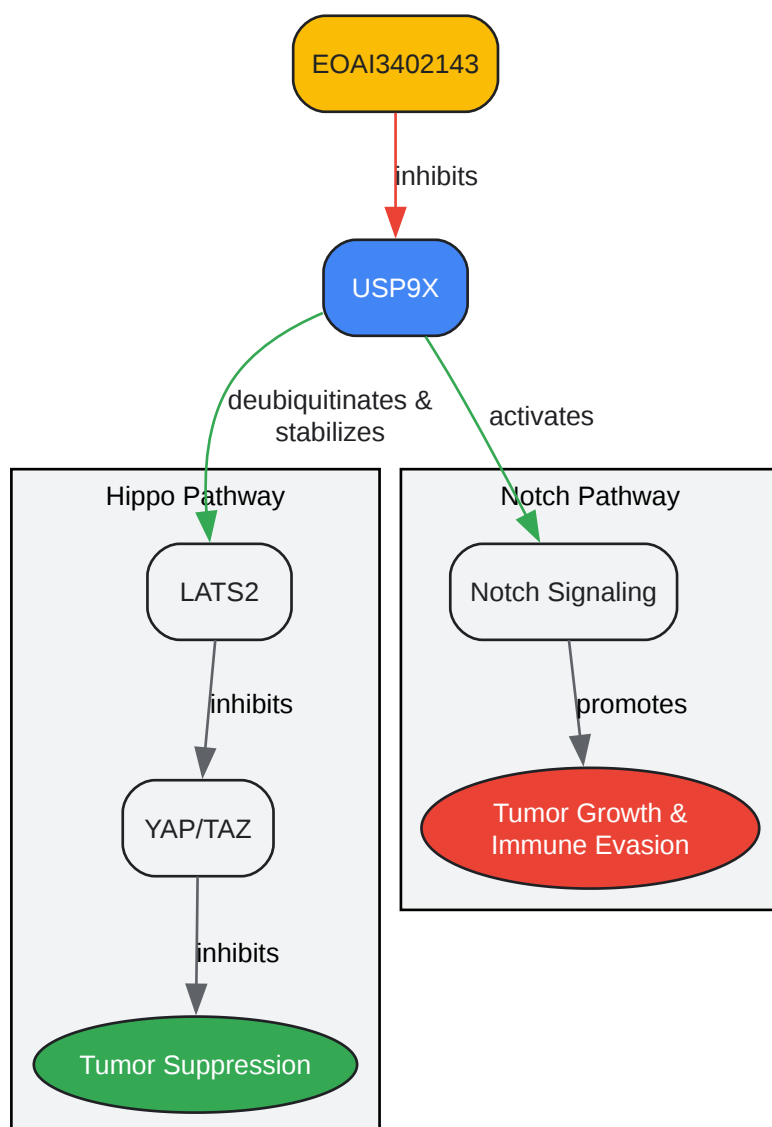
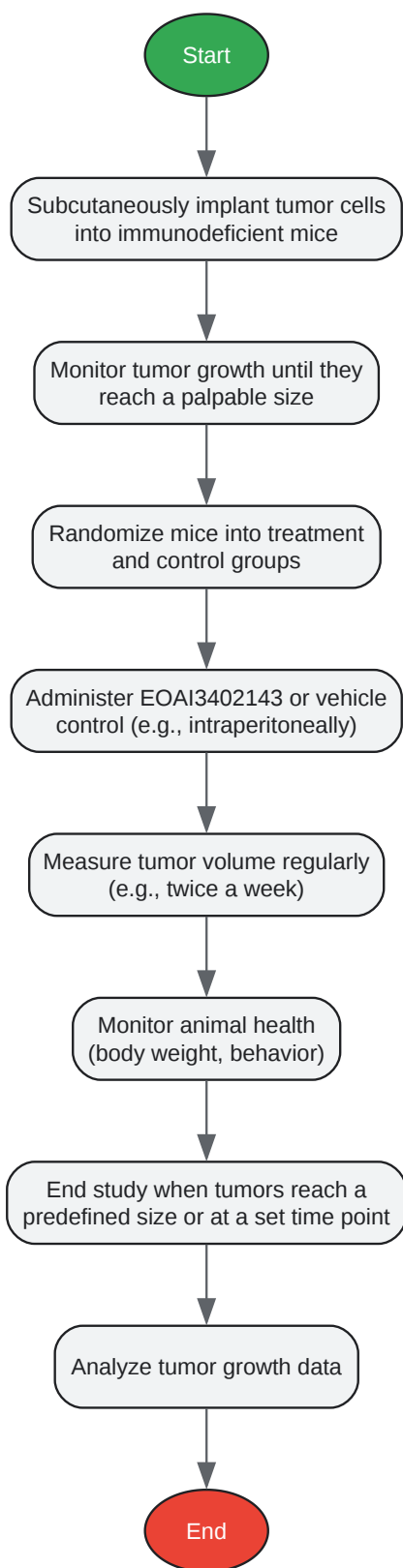
Experimental Protocols

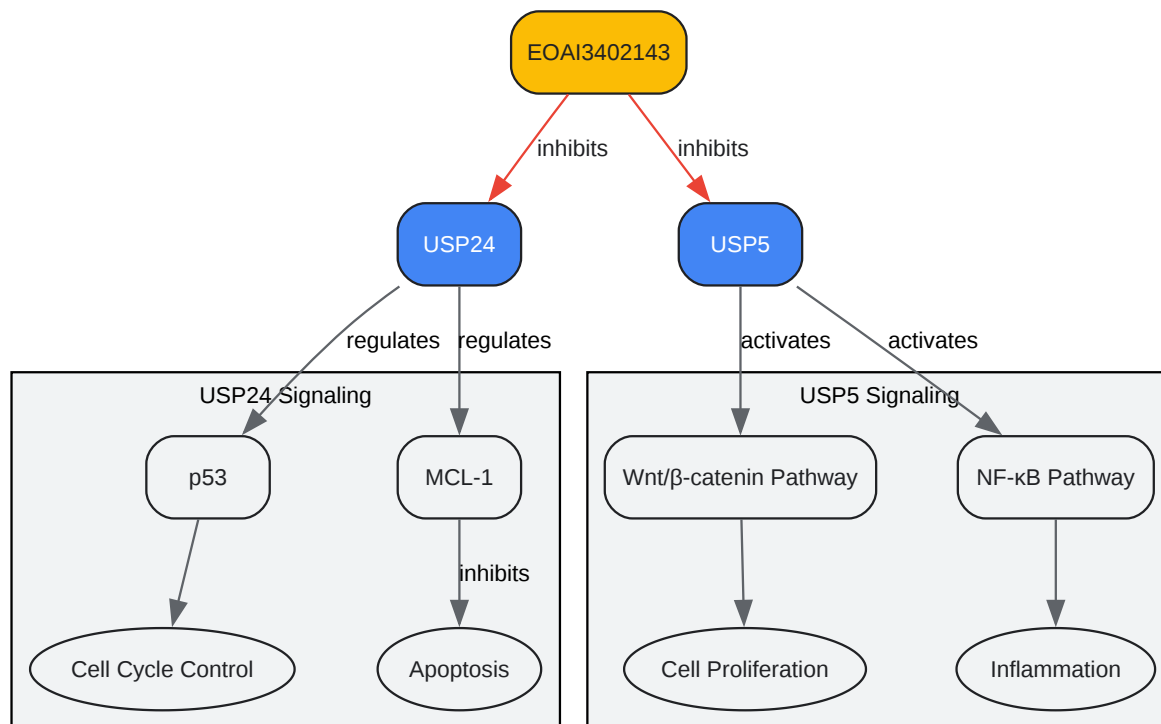
This section provides detailed methodologies for key experiments involving **EOAI3402143**.

In Vitro Deubiquitinase (DUB) Activity Assay

This protocol is a general guideline for measuring the enzymatic activity of a DUB in the presence of an inhibitor.







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